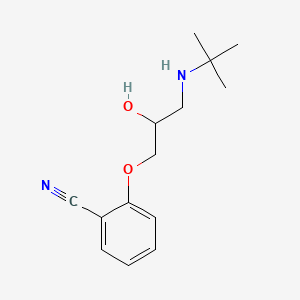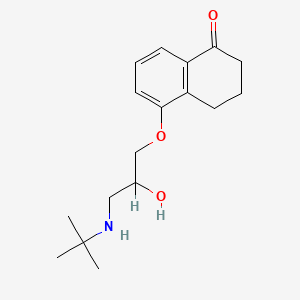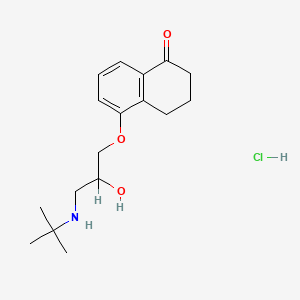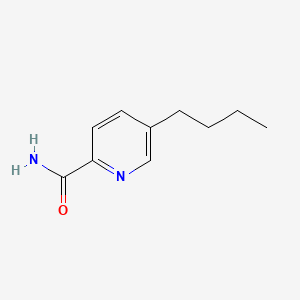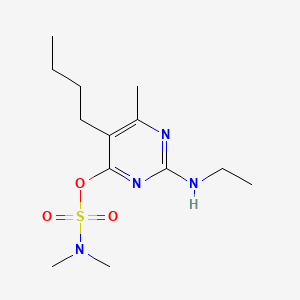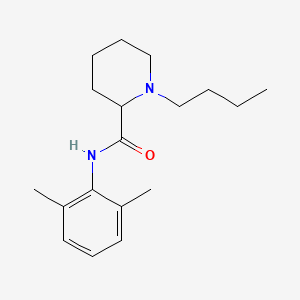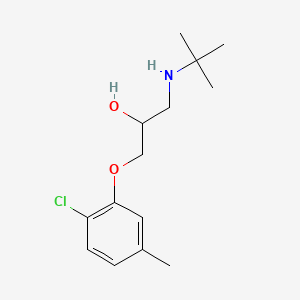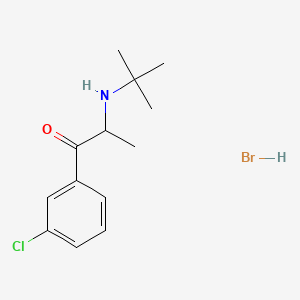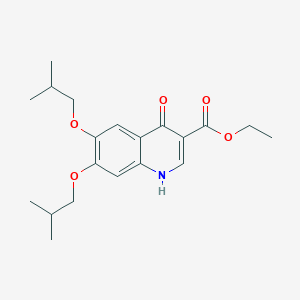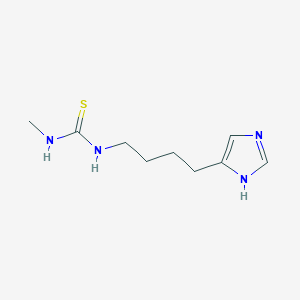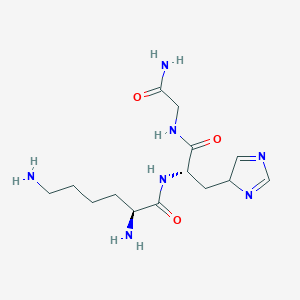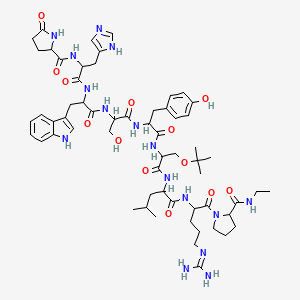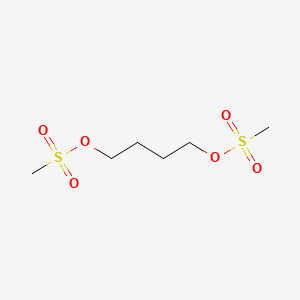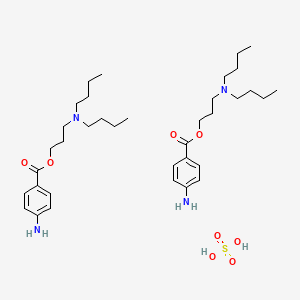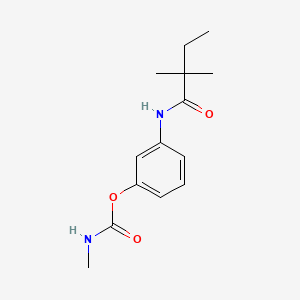
BUTYRANILIDE, 2,2-DIMETHYL-3'-HYDROXY-, METHYLCARBAMATE (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyranilide, 2,2-dimethyl-3'-hydroxy-, methylcarbamate (ester) is a bioactive chemical.
Scientific Research Applications
Protonation Behavior
Research by Armstrong and Moodie (1968) examines the protonation behavior of carbamic acid esters, including butyramide and related compounds. They found that carbamic acid esters demonstrate similar protonation behavior to amides, with intermediate basicity between structurally similar amides and esters (Armstrong & Moodie, 1968).
Insect Control Applications
Studies on carbamate-resistance in houseflies by Georghiou and Garber (1965) highlight the importance of carbamic acid esters in insect control. They explored the genetic inheritance of resistance to various carbamate compounds in houseflies, providing valuable insights for pest management strategies (Georghiou & Garber, 1965).
Synthesis and Chemical Transformations
Kralj et al. (2011) described the synthesis of specific pyrazole derivatives, involving carbamate compounds as intermediates. Their work adds to the understanding of the chemical transformations and applications of carbamic acid esters in synthetic chemistry (Kralj et al., 2011).
Biological and Herbicidal Activity
Lee, Park, and Kim (1989) investigated the herbicidal activity of various carbamates, providing insights into the agricultural applications of these compounds. Their research helps understand the impact of carbamates on seed germination and plant growth (Lee, Park, & Kim, 1989).
Medicinal Chemistry Applications
Hansen, Faarup, and Bundgaard (1991) conducted a study on carbamic acid esters as potential prodrugs for dopaminergic compounds. This research is significant in the context of medicinal chemistry and drug development (Hansen, Faarup, & Bundgaard, 1991).
properties
CAS RN |
17798-17-3 |
|---|---|
Product Name |
BUTYRANILIDE, 2,2-DIMETHYL-3'-HYDROXY-, METHYLCARBAMATE (ester) |
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-14(2,3)12(17)16-10-7-6-8-11(9-10)19-13(18)15-4/h6-9H,5H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
OBURPQOXUFCSTC-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC |
Appearance |
Solid powder |
Other CAS RN |
17798-17-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Butyranilide, 2,2-dimethyl-3'-hydroxy-, methylcarbamate (ester) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



